molecular formula C27H46ClNO2 B1682985 Tomatidine hydrochloride CAS No. 6192-62-7

Tomatidine hydrochloride

Cat. No. B1682985
CAS RN: 6192-62-7
M. Wt: 452.1 g/mol
InChI Key: SXXHVPYRDFJKPG-VXJLCZPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tomatidine hydrochloride is a steroidal alkaloid found in the skins and leaves of tomatoes . It has been shown to suppress NF-κB signaling in LPS-stimulated macrophages, blocking induced expression of inducible nitric oxide synthase (iNOS) and COX-2 . It also possesses potent antibacterial activity and has anti-inflammatory effects in macrophages . Tomatidine is an anabolic chemical compound that prevents muscle wasting .


Synthesis Analysis

Tomatidine has been synthesized in a large-scale process that uses a Suzuki–Miyaura-type coupling reaction as a key step . This synthesis grafts an enantiopure F-ring side chain to the steroidal scaffold of the natural product, which is accessible from low-cost and commercially available diosgenin . A Lewis acid-mediated spiroketal opening followed by an azide substitution and reduction sequence is employed to generate the spiroaminoketal motif of the natural product .


Molecular Structure Analysis

The molecular formula of Tomatidine hydrochloride is C27H46ClNO2 . The molecular weight is 452.1 g/mol . The IUPAC name is (1R,2S,4S,5’S,6S,7S,8R,9S,12S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-16-ol;hydrochloride .


Chemical Reactions Analysis

Tomatidine has been shown to have antiviral activity towards chikungunya virus in vitro . It potently inhibits virus particle production of multiple CHIKV strains . Tomatidine acts at a post-entry step of the virus replication cycle .


Physical And Chemical Properties Analysis

The molecular weight of Tomatidine hydrochloride is 452.1 g/mol . The molecular formula is C27H46ClNO2 .

Safety And Hazards

Tomatidine hydrochloride is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It also poses a risk of serious damage to health by prolonged exposure, and possible risk of impaired fertility and harm to unborn child .

Future Directions

Tomatidine has been identified as a novel small molecule inhibitor of muscle atrophy . It may have utility as a therapeutic agent or lead compound for muscle atrophy . Tomatidine also enhances lifespan and healthspan in C. elegans through mitophagy induction via the SKN-1/Nrf2 pathway . These results suggest new therapeutic strategies for muscle atrophy and point to new approaches for pharmacological interventions for diseases of aging .

properties

IUPAC Name

(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO2.ClH/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4;/h16-24,28-29H,5-15H2,1-4H3;1H/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXHVPYRDFJKPG-VXJLCZPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045978
Record name Tomatidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tomatidine hydrochloride

CAS RN

6192-62-7
Record name Spirosolan-3-ol, hydrochloride (1:1), (3β,5α,22β,25S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6192-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tomatidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomatidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOMATIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENY5VJU5UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tomatidine hydrochloride
Reactant of Route 2
Tomatidine hydrochloride
Reactant of Route 3
Tomatidine hydrochloride
Reactant of Route 4
Tomatidine hydrochloride
Reactant of Route 5
Tomatidine hydrochloride
Reactant of Route 6
Tomatidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.